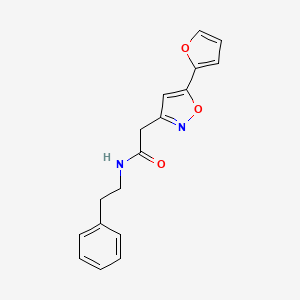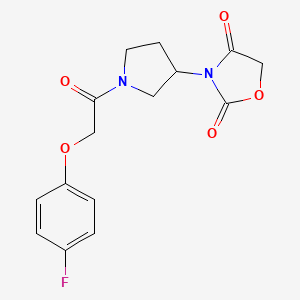
3-(1-(2-(4-Fluorophenoxy)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(1-(2-(4-Fluorophenoxy)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione” is a chemical compound. It has a molecular formula of C15H15FN2O5 and a molecular weight of 322.292. The compound contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine rings are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule . The sp3-hybridization allows for efficient exploration of the pharmacophore space . The non-planarity of the ring leads to increased three-dimensional coverage, a phenomenon called "pseudorotation" . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(1-(2-(4-Fluorophenoxy)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione” are not specified in the retrieved information. The compound has a molecular formula of C15H15FN2O5 and a molecular weight of 322.292.Wissenschaftliche Forschungsanwendungen
Polymerization and Material Science Applications
The oxazolidine-2,4-dione structure, similar to the one described, has been explored for its potential in polymerization reactions and material science applications. For instance, compounds with related structural features have been used in the synthesis of novel polyureas through microwave-assisted rapid polycondensation reactions. These polyureas exhibit a range of inherent viscosities and have been characterized for their physical properties and structural attributes, indicating their potential for diverse material applications (Mallakpour & Rafiee, 2004). Similar methodologies have been applied to the polymerization of triazolidine-dione derivatives with diisocyanates under microwave irradiation, resulting in novel aliphatic-aromatic polyureas with significant inherent viscosities (Mallakpour & Rafiee, 2003).
Photoactive Polyamides
The development of photoactive polyamides incorporating oxazolidine-2,4-dione units has been reported, where these materials are synthesized from related compounds and examined for their fluorescence properties. This research highlights the potential of oxazolidine-2,4-dione derivatives in the creation of novel materials with specific optical properties (Mallakpour & Rafiee, 2007).
Asymmetric Synthesis
The structural complexity of oxazolidine-2,4-diones offers a platform for asymmetric synthesis, as demonstrated by studies involving the 1,3-dipolar cycloaddition of azomethine ylides to 5-alkylidene oxazolidine-2,4-diones. This approach yields spirocyclic pyrrolidine-oxazolidinediones with high diastereo- and enantioselectivity, underscoring the utility of these compounds in stereoselective organic synthesis (Yang et al., 2015).
Catalytic Applications
Oxazolidine-2,4-diones have been synthesized via innovative tandem reactions that utilize atmospheric carbon dioxide, highlighting an environmentally benign approach to accessing these compounds. Such methodologies not only expand the synthetic toolbox but also contribute to the development of green chemistry principles in catalysis and organic synthesis (Zhang et al., 2015).
Enzyme Inhibition for Drug Discovery
In the realm of biomedical research, derivatives structurally related to oxazolidine-2,4-dione have been explored for their enzyme inhibition properties, serving as potential leads for the development of novel therapeutic agents. For instance, arylderivatives have shown promising results in acetylcholinesterase inhibition, indicating potential applications in the treatment of Alzheimer's disease (Correa-Basurto et al., 2006).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that the pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have target selectivity .
Mode of Action
The pyrrolidine ring, a significant feature of this compound, is known to contribute to the stereochemistry of the molecule and efficiently explore the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Eigenschaften
IUPAC Name |
3-[1-[2-(4-fluorophenoxy)acetyl]pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O5/c16-10-1-3-12(4-2-10)22-8-13(19)17-6-5-11(7-17)18-14(20)9-23-15(18)21/h1-4,11H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKDYJAGYFNDBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)COC2=O)C(=O)COC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2-(4-Fluorophenoxy)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-N-(4-bromophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2988509.png)
![N-([2,2'-bifuran]-5-ylmethyl)benzofuran-2-carboxamide](/img/structure/B2988510.png)

![N'-[2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)acetyl]-2-nitrobenzenesulfonohydrazide](/img/structure/B2988518.png)
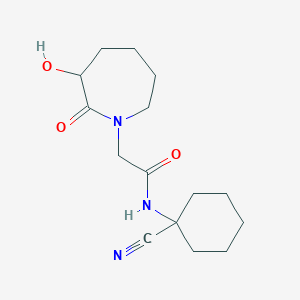
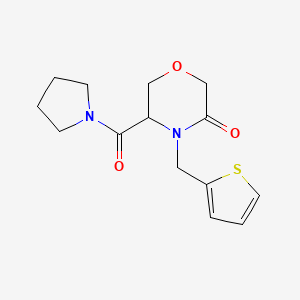
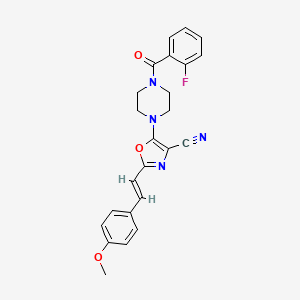
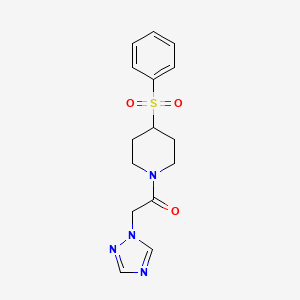
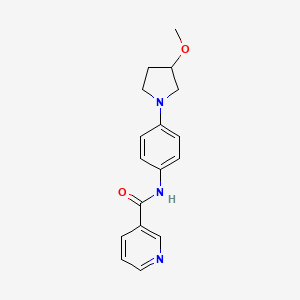

![1-(2,5-dimethoxyphenyl)-N-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2988529.png)

